

Physical and chemical properties of 8-Debenzoylpaeoniflorin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 8-Debenzoylpaeoniflorin

Cat. No.: B568938

[Get Quote](#)

8-Debenzoylpaeoniflorin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of **8-Debenzoylpaeoniflorin** for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **8-Debenzoylpaeoniflorin**, a monoterpenoid glycoside isolated from the roots of *Paeonia lactiflora* Pall.[\[1\]](#)[\[2\]](#) This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

8-Debenzoylpaeoniflorin is a white to off-white solid.[\[3\]](#) It is a derivative of the more abundant paeoniflorin, lacking the benzoyl group at the C-8 position. This structural modification influences its polarity and biological activity.

Identification and General Properties

Property	Value	Source(s)
CAS Number	23532-11-8	[1]
Molecular Formula	C ₁₆ H ₂₄ O ₁₀	[1]
Molecular Weight	376.36 g/mol	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	BioCrick

Computed Chemical Properties

Property	Value	Source(s)
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(1R,2S,3R,5R,6R,8S)-6- hydroxy-2-(hydroxymethyl)-8- methyl-9,10- dioxatetracyclo[4.3.1.0 ^{2,5} .0 ^{3,8}]d ecan-3-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	PubChem
InChI Key	LTXNSYGFNCQRW- DKCIEBLWSA-N	PubChem
Canonical SMILES	C[C@]12C[C@@]3([C@@H]4 C[C@]1([C@@]4(--INVALID- LINK--O3)CO)O[C@H]5-- INVALID-LINK-- CO)O)O">C@@HO)O	PubChem
XLogP3-AA	-3.3	PubChem
Hydrogen Bond Donor Count	6	PubChem
Hydrogen Bond Acceptor Count	10	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	376.13694696 g/mol	PubChem
Monoisotopic Mass	376.13694696 g/mol	PubChem
Topological Polar Surface Area	158 Å ²	PubChem
Heavy Atom Count	26	PubChem
Formal Charge	0	PubChem
Complexity	632	PubChem

Spectral Data

Detailed spectral data is crucial for the identification and characterization of **8-Debenzoylpaeoniflorin**.

While a complete set of spectra is not publicly available, the following provides an overview of expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of **8-Debenzoylpaeoniflorin** has been elucidated using 1D and 2D NMR techniques.^[3]

- ¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the glucosyl moiety, the cage-like pinane skeleton, and the methyl group. The absence of aromatic protons from a benzoyl group is a key distinguishing feature from paeoniflorin.
- ¹³C-NMR: The carbon NMR spectrum will display 16 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts will be indicative of the various functional groups present, including hydroxyls, ethers, and aliphatic carbons.

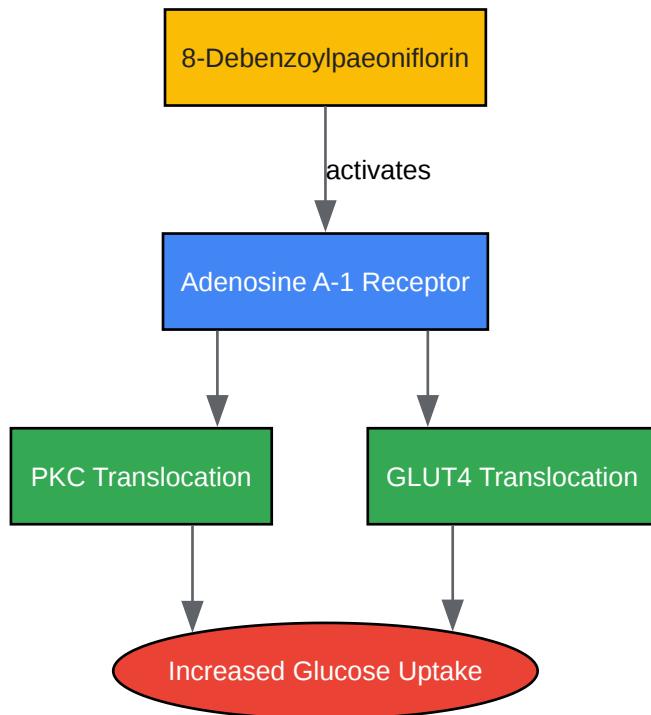
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule $[M-H]^-$ would be observed. In positive ion mode, adducts such as $[M+Na]^+$ or $[M+H]^+$ can be detected.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.


Functional Group	Expected Absorption Range (cm ⁻¹)
O-H (hydroxyl) stretching	3200-3600 (broad)
C-H (aliphatic) stretching	2850-3000
C-O (ether and alcohol) stretching	1000-1300

Biological Activity and Signaling Pathways

8-Debenzoylpaeoniflorin has demonstrated notable antihyperglycemic activity.^{[1][2]} Studies have shown that it can significantly lower plasma glucose levels in a time- and dose-dependent manner in streptozotocin-induced diabetic rats.^{[1][2]}

An important aspect of its mechanism is that the hypoglycemic action appears to be insulin-independent.^[1] This suggests that **8-Debenzoylpaeoniflorin** may act through pathways that enhance glucose utilization by peripheral tissues. While the precise signaling pathway for **8-Debenzoylpaeoniflorin** is not fully elucidated, the mechanism of the closely related compound, paeoniflorin, may offer insights. Paeoniflorin has been shown to suppress lipid accumulation and alleviate insulin resistance by regulating the Rho kinase/IRS-1 pathway.^[4] It has also been found to activate adenosine A-1 receptors, leading to the translocation of Protein Kinase C (PKC) and Glucose Transporter 4 (GLUT4), which are key for glucose uptake.^[5]

Hypothesized Signaling Pathway of 8-Debenzoylpaeoniflorin
(based on Paeoniflorin)

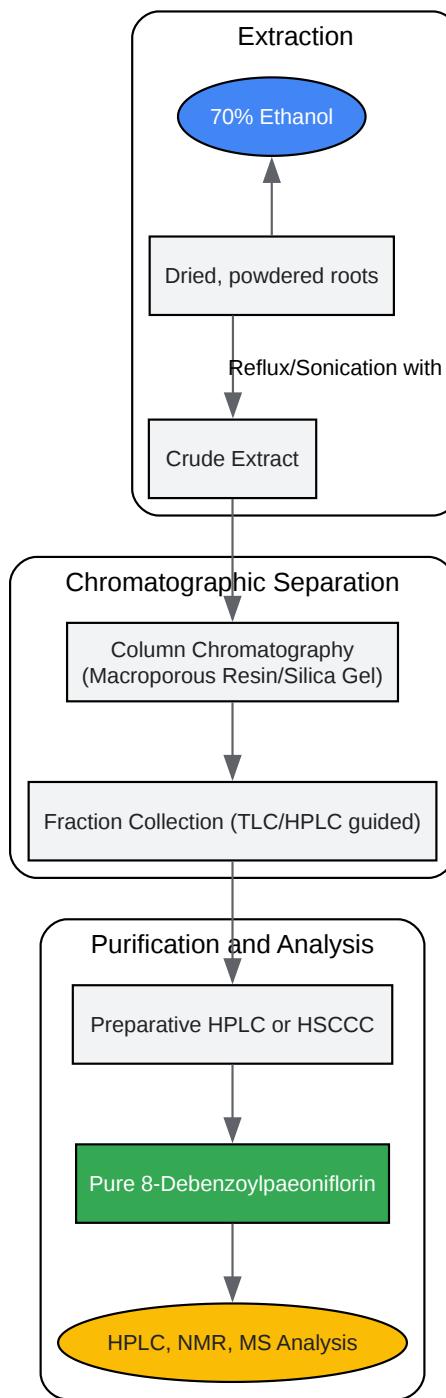
[Click to download full resolution via product page](#)

Hypothesized Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments related to **8-Debenzoylpaeoniflorin**.

Isolation and Purification from *Paeonia lactiflora*


8-Debenzoylpaeoniflorin is typically isolated from the dried roots of *Paeonia lactiflora*.^{[1][2]}

The process involves extraction followed by chromatographic separation.

- Extraction:
 - The dried and powdered roots of *Paeonia lactiflora* are extracted with a suitable solvent, such as 70% ethanol, using methods like reflux or sonication.
 - The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation:
 - The crude extract is subjected to column chromatography over macroporous resin or silica gel.
 - Elution is performed with a gradient of solvents, for example, a water-ethanol or chloroform-methanol system, to separate fractions based on polarity.
 - Fractions containing **8-Debenzoylpaeoniflorin**, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), are collected.
- Purification:
 - Further purification is achieved using techniques like preparative HPLC or high-speed counter-current chromatography (HSCCC) to obtain highly pure **8-Debenzoylpaeoniflorin**.^[6]

- The purity of the final compound is confirmed by HPLC and its structure is elucidated by NMR and MS analysis.

Experimental Workflow: Isolation and Purification

[Click to download full resolution via product page](#)

Isolation and Purification Workflow

In Vivo Antihyperglycemic Activity Assay

The antihyperglycemic effect of **8-Debenzoylpaeoniflorin** can be evaluated in a streptozotocin (STZ)-induced diabetic rat model.[\[1\]](#)

- Induction of Diabetes:

- Male Wistar rats are typically used.
- Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer.
- Control animals receive an injection of the citrate buffer alone.
- Diabetes is confirmed after a few days by measuring fasting blood glucose levels. Rats with glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic.

- Drug Administration:

- Diabetic rats are divided into several groups: a vehicle control group and groups treated with different doses of **8-Debenzoylpaeoniflorin** (e.g., 1, 5, and 10 mg/kg).
- The compound is dissolved in a suitable vehicle (e.g., saline) and administered intravenously or orally.

- Blood Glucose Monitoring:

- Blood samples are collected from the tail vein at various time points after drug administration (e.g., 0, 30, 60, 120, and 240 minutes).
- Plasma glucose concentrations are determined using a glucose oxidase method.

- Data Analysis:

- The percentage change in plasma glucose from the initial level is calculated for each group.
- Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.

Conclusion

8-Debenzoylpaeoniflorin is a promising natural product with significant antihyperglycemic properties. Its insulin-independent mechanism of action makes it an interesting candidate for further investigation in the context of diabetes and metabolic disorders. This technical guide provides a solid foundation of its physicochemical properties and biological activities to aid researchers in their future studies. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which could pave the way for its development as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antihyperglycemic effects of paeoniflorin and 8-debenzoylpaeoniflorin, glucosides from the root of *Paeonia lactiflora* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-debenzoylpaeoniflorin | 23532-11-8 [chemicalbook.com]
- 3. 8-Debenzoylpaeoniflorin | CAS:23532-11-8 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Paeoniflorin suppresses lipid accumulation and alleviates insulin resistance by regulating the Rho kinase/IRS-1 pathway in palmitate-induced HepG2Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulatory effect of paeoniflorin on adenosine A-1 receptors to increase the translocation of protein kinase C (PKC) and glucose transporter (GLUT 4) in isolated rat white adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification of paeoniflorin from *Paeonia lactiflora* Pall. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 8-Debenzoylpaeoniflorin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b568938#physical-and-chemical-properties-of-8-debenzoylpaeoniflorin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com